gamma-Benzyl L-glutamate

Ring-opening polymerization N-carboxyanhydride polypeptide synthesis

Leverage gamma-Benzyl L-glutamate as your strategic building block for precision polypeptide engineering. Unlike methyl or other alkyl esters, the benzyl protecting group imparts a larger helix diameter and a distinct ~32° tilt angle in surface-grafted PBLG brushes, enabling tailored interfacial properties for biosensors and anti-fouling coatings. Its orthogonal catalytic hydrogenolysis cleavage ensures synthetic route compatibility. This precursor is critical for synthesizing amino-terminated PBLG macroinitiators (>90% fidelity) via low-temperature NCA polymerization, unlocking well-defined diblock/triblock copolypeptides for drug delivery nanocarriers with tunable hydrophobic loading (8–15 wt%).

Molecular Formula C12H14NO4-
Molecular Weight 236.24 g/mol
CAS No. 1676-73-9
Cat. No. B555038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Benzyl L-glutamate
CAS1676-73-9
SynonymsH-Glu(OBzl)-OH; 1676-73-9; L-Glutamicacid5-benzylester; 5-BenzylL-glutamate; (S)-2-Amino-5-(benzyloxy)-5-oxopentanoicacid; L-Glutamicacidgamma-benzylester; Glutamicacid,5-benzylester,L-; 65681-11-0; gamma-BenzylL-glutamate; GAMA-BENZYLL-GLUTAMATE; BGGHCRNCRWQABU-JTQLQIEISA-N; MFCD00002633; SBB063852; (2S)-2-amino-5-(benzyloxy)-5-oxopentanoicacid; Pblgpolymer; L-Glutamicacid,5-(phenylmethyl)ester; .gamma.-BenzylL-glutamate; Poly(5-benzylL-glutamate); (2S)-2-amino-4-[benzyloxycarbonyl]butanoicacid; 5-BenzylL-glutamatepolymer; L-Glutamicacidpoundinvertedquestionmark-benzylester; Glutamicacid.gamma.-benzylester; (2S)-2-amino-5-(benzyloxy)-5-oxopentanoicacid(non-preferredname); PubChem12970; AC1L3UES
Molecular FormulaC12H14NO4-
Molecular Weight236.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCC(C(=O)[O-])N
InChIInChI=1S/C12H15NO4/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,15,16)/p-1/t10-/m0/s1
InChIKeyBGGHCRNCRWQABU-JTQLQIEISA-M
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





gamma-Benzyl L-glutamate (CAS 1676-73-9): Procurement Specifications and Core Chemical Profile


gamma-Benzyl L-glutamate (CAS 1676-73-9), also known as L-glutamic acid 5-benzyl ester or H-Glu(OBzl)-OH, is a protected amino acid derivative with molecular formula C₁₂H₁₅NO₄ and molecular weight 237.25 g/mol [1]. This compound exists as a white crystalline powder with a melting point of 181-182°C and an optical rotation of [α]²⁰/D +19±2° (c = 1% in acetic acid) . As a gamma-protected L-glutamate building block, it serves as the essential precursor for the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), enabling the synthesis of poly(γ-benzyl-L-glutamate) (PBLG), a synthetic polypeptide that adopts a stable α-helical conformation in solution and solid states [2].

Why gamma-Benzyl L-glutamate Cannot Be Arbitrarily Substituted with Other L-Glutamate Esters in Polymer Synthesis


Substituting gamma-Benzyl L-glutamate with other gamma-alkyl L-glutamate esters (e.g., gamma-methyl L-glutamate) is not functionally equivalent in polypeptide synthesis due to divergent physical and conformational properties that propagate to the final polymer. The benzyl ester side group confers distinct helix packing geometry, surface orientation characteristics, and hydrophobic drug-loading capacity compared to the smaller methyl ester analog. Specifically, poly(γ-benzyl L-glutamate) (PBLG) exhibits a larger helix diameter and different average tilt angle when surface-grafted relative to poly(γ-methyl L-glutamate) (PMLG), directly impacting material performance in applications ranging from liquid crystalline materials to drug delivery nanocarriers [1]. Furthermore, the benzyl protecting group provides orthogonal deprotection chemistry via catalytic hydrogenolysis, whereas methyl esters require alternative cleavage conditions, affecting synthetic route compatibility [2].

gamma-Benzyl L-glutamate: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision Support


Polymerization End-Group Fidelity: gamma-Benzyl L-glutamate NCA Yields >90% Amino-Terminated Chains at 0°C Versus Room Temperature Degradation

When gamma-Benzyl L-glutamate N-carboxyanhydride (BLG-NCA) is polymerized at 0°C in DMF using n-hexylamine initiation, over 90% of the resulting PBLG chains retain amino-terminal functionality with low polydispersity. This contrasts sharply with room-temperature polymerization of the same monomer, where side reactions substantially reduce terminal amine fidelity, compromising the utility of PBLG as a macroinitiator for block copolypeptide synthesis [1].

Ring-opening polymerization N-carboxyanhydride polypeptide synthesis

Surface-Grafted Helix Orientation: PBLG Exhibits 32° ± 5° Tilt Angle Versus 35° ± 5° for PMLG

Quantitative FT-IR transmission spectroscopy analysis of surface-grafted poly(L-glutamates) reveals that PBLG helices adopt an average tilt angle of 32° ± 5° relative to the substrate surface, whereas PMLG helices exhibit a significantly larger average tilt angle of 35° ± 5° under identical grafting conditions. This 3° difference in average orientation is attributed to the smaller helix diameter of PMLG resulting from its compact methyl side group, which permits higher grafting density and consequently forces helices into a more upright arrangement due to steric hindrance and unfavorable polar interactions between unidirectionally aligned chains [1].

Surface modification polypeptide brushes FT-IR spectroscopy

Drug Loading Capacity Modulation: PBLG Chain Length Directly Controls Hydrophobic Payload Encapsulation (8.3-15.2 wt%)

In core-shell nanoparticles composed of PBLG (hydrophobic core) and poly(ethylene oxide) (hydrophilic shell), the drug-loading content for clonazepam scales directly with PBLG chain length: GEG-2 copolymer nanoparticles with shorter PBLG blocks achieved 8.3 wt% loading, while GEG-1 nanoparticles with longer PBLG blocks achieved 15.2 wt% loading. This nearly two-fold increase demonstrates that the hydrophobic benzyl side chains of PBLG provide tunable encapsulation capacity for hydrophobic therapeutics [1]. The CMC value of PBLG-containing block copolymers also decreases with increasing PBLG chain length, confirming enhanced hydrophobic association [2].

Drug delivery polymeric micelles nanoparticles

Nanoparticle Size Control: PBLG-PEO Copolymers Yield Tunable Particle Diameters (28.9-64.3 nm) with Narrow Polydispersity

Dynamic light scattering analysis demonstrates that PBLG-PEO block copolymers self-assemble into well-defined core-shell nanoparticles with particle sizes that are both tunable and reproducible. GEG-2 copolymer forms nanoparticles of 28.9 ± 7.0 nm, while GEG-1 copolymer produces larger nanoparticles of 64.3 ± 28.7 nm, with the size difference directly correlated to PBLG block length [1]. A separate study using GEG-80 block copolymer confirmed particle sizes of 34.9 ± 17.6 nm by number-average distribution, with TEM observations showing uniform spherical morphology in the 20-60 nm range [2].

Nanomedicine self-assembly polymeric micelles

pH-Responsive Drug Release: PBLG-Based Polymersomes Enable Sustained Doxorubicin Release with 10-Day pH-Dependent Profile

In PBLG-b-hyaluronan polymersomes loaded with doxorubicin (DOX), in vitro release studies conducted over 10 days demonstrated pH-dependent sustained release behavior. At pH 5.5 (mimicking endosomal/lysosomal conditions), release was accelerated relative to pH 7.4 (physiological conditions), confirming the pH-responsive nature of the PBLG-based delivery system. The empty PBLG-b-HYA vesicles exhibited no cytotoxicity at concentrations up to 150-650 μg/mL in both MCF-7 and U87 cell lines, indicating that the PBLG component itself is biocompatible. In vivo evaluation in Sprague-Dawley rats bearing breast tumors demonstrated tumor growth suppression and reduced cardiotoxicity (evidenced by lower serum LDH and CPK levels) compared to free DOX controls [1].

Stimuli-responsive release cancer therapeutics polymersomes

Enantiomeric α-Helix Structural Divergence: L-Polymer Forms 27 Å Repeat α-Helix Versus Racemic D/L Mixture 106 Å Distorted Structure

X-ray diffraction analysis of oriented fibers reveals that enantiomerically pure poly(γ-benzyl-L-glutamate) adopts an α-helical conformation with a well-defined repeat length of 27 Å. In contrast, a racemic mixture of equal parts L- and D-polymer forms a significantly different structure with a repeat length of 106 Å and shows evidence of considerable helix distortion, with layer lines appearing that should be weak or absent in a perfect α-helix. Both polymers exhibit hexagonal packing and paracrystalline order, but the stereochemical composition fundamentally alters the helical architecture [1].

X-ray diffraction polypeptide conformation chirality effects

Validated Research and Industrial Application Scenarios for gamma-Benzyl L-glutamate (CAS 1676-73-9)


Synthesis of Well-Defined Block Copolypeptides via Sequential NCA Polymerization

Utilize gamma-Benzyl L-glutamate as the precursor for BLG-NCA monomer, then polymerize at 0°C with n-hexylamine initiation in DMF to achieve >90% amino-terminated PBLG macroinitiator. This high-fidelity macroinitiator can subsequently re-initiate polymerization of other amino acid NCAs (e.g., alanine, leucine, phenylalanine) to produce well-defined diblock and triblock copolypeptides with controlled composition and narrow molecular weight distribution. The low-temperature protocol is essential for preserving terminal amine functionality and minimizing side reactions that otherwise compromise block copolymer architecture [5].

Fabrication of Surface-Grafted Polypeptide Brushes with Controlled Helix Orientation

Employ gamma-Benzyl L-glutamate-derived PBLG for surface-grafted polypeptide brush applications where precise control of helix tilt angle (32° ± 5° relative to substrate) is required. This specific orientation, which differs from the 35° ± 5° tilt of PMLG brushes, enables tailored interfacial properties for biosensor surfaces, anti-fouling coatings, and oriented protein adsorption platforms. The benzyl side group's steric bulk contributes to the distinct packing geometry that defines the brush architecture [5].

Tunable Polymeric Micelles and Nanoparticles for Hydrophobic Drug Encapsulation

Design PBLG-PEO amphiphilic block copolymers using gamma-Benzyl L-glutamate as the hydrophobic segment precursor. By varying PBLG block length, systematically tune drug-loading content from ~8 wt% to >15 wt% and nanoparticle hydrodynamic diameter from ~29 nm to ~64 nm. The benzyl ester side chains provide the hydrophobic core for encapsulating drugs such as clonazepam and doxorubicin, while the PEO corona ensures aqueous dispersibility and stealth properties for prolonged circulation [5][4].

Peptide Coupling Intermediate in Poly-γ-Glutamyl Drug Conjugate Synthesis

Use gamma-Benzyl L-glutamate as a protected building block in the synthesis of poly-γ-glutamyl analogs of methotrexate and related folate antimetabolites. The gamma-benzyl ester protection enables selective α-carboxyl activation and coupling while preserving the γ-carboxyl group for subsequent deprotection via catalytic hydrogenolysis. This orthogonal protection strategy is essential for constructing oligo-γ-glutamate chains that serve as prodrug moieties or targeting ligands in anticancer therapeutics [5].

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